molecular formula C18H18ClN3O3S B11160385 N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11160385
M. Wt: 391.9 g/mol
InChI Key: WHSLQCRCJAQDNQ-UHFFFAOYSA-N
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Description

N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an indole moiety through an ethyl chain. The presence of the chloro substituent on the indole ring adds to its chemical uniqueness and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-{[2-(5-chloro-1H-indol-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific signaling pathways. The sulfamoyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

N-[4-[2-(5-chloro-1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H18ClN3O3S/c1-12(23)22-15-3-5-16(6-4-15)26(24,25)21-9-8-13-11-20-18-7-2-14(19)10-17(13)18/h2-7,10-11,20-21H,8-9H2,1H3,(H,22,23)

InChI Key

WHSLQCRCJAQDNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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